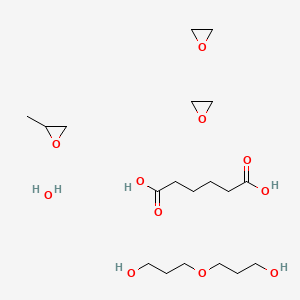
1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol is an organic compound with the molecular formula C20H16O2 It is a derivative of acenaphthene, featuring two phenyl groups and two hydroxyl groups attached to the acenaphthene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol typically involves the reduction of acenaphthene derivatives. One common method is the catalytic hydrogenation of 1,2-diphenylacenaphthylene, which can be achieved using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the general principles of catalytic hydrogenation and reduction reactions can be scaled up for industrial synthesis if required.
化学反应分析
Types of Reactions
1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
作用机制
The mechanism of action of 1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol involves its interaction with molecular targets through its hydroxyl and phenyl groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific context. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids .
相似化合物的比较
Similar Compounds
1,2-Dihydroacenaphthylene: Lacks the phenyl and hydroxyl groups, making it less reactive in certain chemical reactions.
1,2-Diphenylethane-1,2-diol: Similar structure but lacks the acenaphthene core, leading to different chemical properties and reactivity.
Acenaphthene: The parent compound, which is less functionalized and has different reactivity patterns
Uniqueness
1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol is unique due to its combination of phenyl and hydroxyl groups attached to the acenaphthene core
属性
CAS 编号 |
63018-83-7 |
|---|---|
分子式 |
C24H18O2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
1,2-diphenylacenaphthylene-1,2-diol |
InChI |
InChI=1S/C24H18O2/c25-23(18-11-3-1-4-12-18)20-15-7-9-17-10-8-16-21(22(17)20)24(23,26)19-13-5-2-6-14-19/h1-16,25-26H |
InChI 键 |
OSUQPPLWHLIZIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C2(C5=CC=CC=C5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


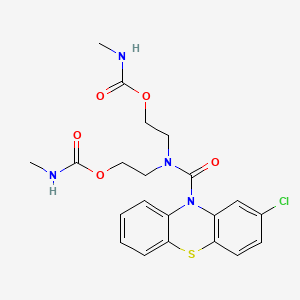
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
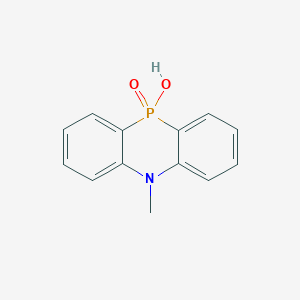

acetate](/img/structure/B14494907.png)

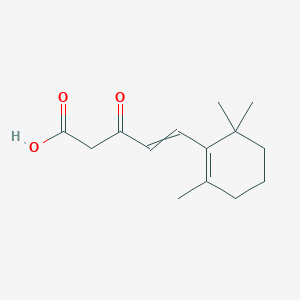

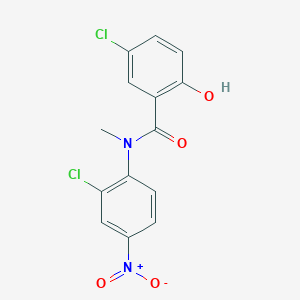
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)

![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
